Vidofludimus (also known as IMU-838 in some studies) is a novel, orally bioavailable, small molecule that acts as a selective inhibitor of dihydroorotate dehydrogenase (DHODH) [, , , , ]. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, crucial for the proliferation of activated T and B lymphocytes [, , ]. By inhibiting DHODH, Vidofludimus induces metabolic stress in these cells, leading to the attenuation of pro-inflammatory cytokines, particularly IL-17A, IL-17F, and IFNg [, , ]. This selective immunomodulatory effect makes Vidofludimus a promising therapeutic candidate for various autoimmune and inflammatory disorders [, , ].
Vidofludimus, also known as IMU-838, is a novel pharmaceutical compound primarily recognized for its role as a selective inhibitor of dihydroorotate dehydrogenase, an enzyme critical in the de novo synthesis of pyrimidine nucleotides. This compound has garnered attention for its immunomodulatory properties and potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, Crohn’s disease, and ulcerative colitis. Additionally, recent studies have explored its efficacy in treating viral infections, particularly hepatitis E and severe cases of SARS-CoV-2.
Vidofludimus is derived from the class of compounds known as dihydroorotate dehydrogenase inhibitors. It is classified as an immunomodulatory drug due to its ability to selectively target and modulate immune responses by inhibiting the proliferation of activated lymphocytes. The compound exists in both its free acid form and as a calcium salt formulation, which has been developed for oral administration.
The synthesis of vidofludimus involves several chemical reactions that produce the active pharmaceutical ingredient. The detailed synthetic route typically includes:
The specific methods used in the synthesis can vary based on the desired polymorph or salt form, with attention given to yield and purity throughout the process .
The molecular structure of vidofludimus is characterized by a unique arrangement that allows it to effectively inhibit dihydroorotate dehydrogenase. Its chemical formula is C₁₈H₁₈F₃N₃O₄S, with a molecular weight of approximately 397.41 g/mol.
Vidofludimus undergoes specific biochemical reactions once administered:
The selectivity towards activated immune cells minimizes side effects commonly associated with broader immunosuppressive therapies.
The mechanism of action of vidofludimus involves several key processes:
This multifaceted approach renders vidofludimus effective in treating conditions characterized by overactive immune responses.
Vidofludimus displays several notable physical and chemical properties:
These properties are critical for optimizing its formulation for clinical use.
Vidofludimus has a range of potential applications in medicine:
These diverse applications highlight vidofludimus's potential as a versatile therapeutic agent across multiple disease states.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2